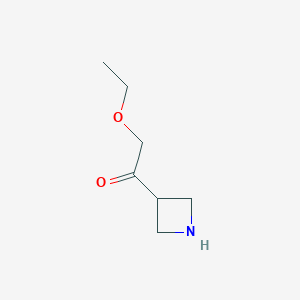
1-(Azetidin-3-yl)-2-ethoxyethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azetidin-3-yl)-2-ethoxyethan-1-one is a chemical compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Azetidin-3-yl)-2-ethoxyethan-1-one can be synthesized through several methods. One common approach involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene . This method is efficient for synthesizing functionalized azetidines. Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU and involves the formation of 3-substituted 3-(acetoxymethyl)azetidines.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The aza Paternò–Büchi reaction is particularly favored due to its high regio- and stereoselectivity, which is crucial for producing the compound in high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(Azetidin-3-yl)-2-ethoxyethan-1-one undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 1-(Azetidin-3-yl)-2-ethoxyethanol.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Azetidin-3-yl)-2-ethoxyethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-2-ethoxyethan-1-one involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.
1-(Azetidin-3-yl)-2-methoxyethan-1-one: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness: 1-(Azetidin-3-yl)-2-ethoxyethan-1-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ethoxy group, in particular, can influence its solubility and reactivity compared to similar compounds.
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-2-ethoxyethanone |
InChI |
InChI=1S/C7H13NO2/c1-2-10-5-7(9)6-3-8-4-6/h6,8H,2-5H2,1H3 |
InChI Key |
RUCISRUHVARDBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)C1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















